N-cyclopropyl-N'-(2,4-dichlorobenzyl)-N''-phenylguanidine
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Overview
Description
N-cyclopropyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group, a dichlorobenzyl moiety, and a phenylguanidine core, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-(2,4-dichlorobenzyl)-N’‘-phenylguanidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropylamine with 2,4-dichlorobenzyl chloride to form N-cyclopropyl-N’-(2,4-dichlorobenzyl)amine. This intermediate is then reacted with phenylisocyanate to yield the final product, N-cyclopropyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of N-cyclopropyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-N’-(2,4-dichlorobenzyl)-N’‘-phenylurea, while reduction could produce N-cyclopropyl-N’-(2,4-dichlorobenzyl)-N’'-phenylamine.
Scientific Research Applications
N-cyclopropyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N’-(2,4-dichlorobenzyl)-N’'-ethylguanidine
- N-cyclopropyl-N’-(2,4-dichlorobenzyl)-N’'-methylguanidine
- N-cyclopropyl-N’-(2,4-dichlorobenzyl)-N’'-propylguanidine
Uniqueness
N-cyclopropyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine stands out due to its unique combination of a cyclopropyl group, a dichlorobenzyl moiety, and a phenylguanidine core. This structural arrangement imparts specific chemical and biological properties that differentiate it from similar compounds. For instance, the presence of the phenyl group may enhance its binding affinity to certain molecular targets, making it more effective in certain applications.
Properties
IUPAC Name |
1-cyclopropyl-2-[(2,4-dichlorophenyl)methyl]-3-phenylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3/c18-13-7-6-12(16(19)10-13)11-20-17(22-15-8-9-15)21-14-4-2-1-3-5-14/h1-7,10,15H,8-9,11H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKYLEUAMQBTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=NCC2=C(C=C(C=C2)Cl)Cl)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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